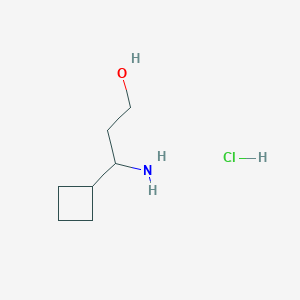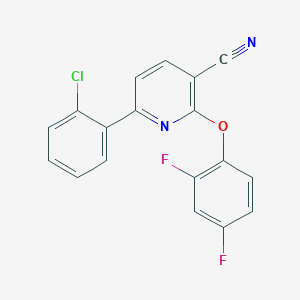
6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, also known as CPD-DFPC, is an organic compound that belongs to the class of compounds known as pyridines. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications. CPD-DFPC has a broad range of properties, including a high boiling point, low melting point, and a high solubility in both organic and aqueous solvents. It is also known for its low toxicity and low flammability.
Applications De Recherche Scientifique
Structural and Optical Characteristics
Research into pyridine derivatives, including structures similar to 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, has revealed their potential in optical and electronic applications due to their unique structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, thermal, and optical properties of pyrazolo pyridine derivatives, highlighting their monoclinic polycrystalline nature and optical energy gaps, making them suitable for use in photosensors and electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Studies
Another area of research involving pyridine derivatives focuses on their antimicrobial properties. Sadeek, Zordok, El‐Attar, and Ibrahim (2015) reported on the synthesis and characterization of metal complexes with pyridine derivatives, demonstrating significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Molecular Docking and Antioxidant Activity
Furthermore, the synthesis of novel pyridine and fused pyridine derivatives has been explored for their antimicrobial and antioxidant activities. Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) synthesized a series of new compounds showing moderate to good binding energies in molecular docking screenings, which indicates potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis and Applications in Electronic Devices
The versatility of pyridine derivatives in synthesizing various compounds is notable, with potential applications in electronic devices. Channapur, Hall, Kessabi, Montgomery, and Shyadligeri (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a versatile intermediate for creating trifluoromethylated N-heterocycles, which could be integral in developing advanced electronic materials (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N2O/c19-14-4-2-1-3-13(14)16-7-5-11(10-22)18(23-16)24-17-8-6-12(20)9-15(17)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPAHHBCUIPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)
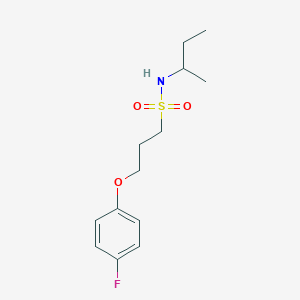
![N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708439.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)
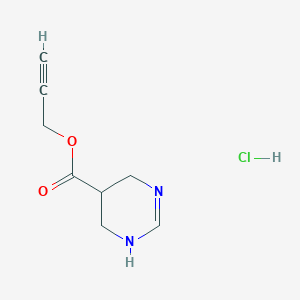
![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)
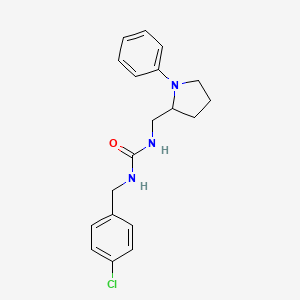

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)
![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)
